molecular formula C15H22N2 B15360361 1-Benzyl-4-prop-2-enylpiperidin-4-amine

1-Benzyl-4-prop-2-enylpiperidin-4-amine

Cat. No.: B15360361
M. Wt: 230.35 g/mol
InChI Key: VDHJLXZBGVNKKG-UHFFFAOYSA-N
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Description

1-Benzyl-4-prop-2-enylpiperidin-4-amine is a 4-aminopiperidine derivative characterized by a benzyl group at the piperidine nitrogen (position 1) and a propenyl (allyl) substituent at position 3. The compound’s structure combines aromatic and aliphatic functionalities, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-benzyl-4-prop-2-enylpiperidin-4-amine

InChI

InChI=1S/C15H22N2/c1-2-8-15(16)9-11-17(12-10-15)13-14-6-4-3-5-7-14/h2-7H,1,8-13,16H2

InChI Key

VDHJLXZBGVNKKG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-prop-2-enylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with prop-2-enylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-4-prop-2-enylpiperidin-4-amine may involve large-scale reductive amination processes. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-prop-2-enylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

  • Addition: Electrophilic addition reactions can be carried out with various electrophiles.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

  • Addition: Addition reactions can yield products with additional functional groups attached to the piperidine ring.

Scientific Research Applications

1-Benzyl-4-prop-2-enylpiperidin-4-amine has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Benzyl-4-prop-2-enylpiperidin-4-amine can be compared with other similar compounds, such as 1-benzylpiperidin-4-amine and 1-benzyl-4-oxopiperidine. These compounds share the benzyl group attached to the piperidine ring but differ in their substituents and functional groups. The presence of the prop-2-enyl group in 1-Benzyl-4-prop-2-enylpiperidin-4-amine gives it unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

Core Structural Variations

The table below compares 1-Benzyl-4-prop-2-enylpiperidin-4-amine with key analogs from the evidence:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-4-prop-2-enylpiperidin-4-amine Prop-2-enyl (allyl) C15H20N2 228.34* Reactive allyl group; potential for covalent interactions
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine (2g) N-(1-Phenylethyl) C20H27N2 295.45 Chiral center; high enantiomeric purity ([α]D = -47.7°)
1-Benzyl-N-(4-tert-butylbenzyl)piperidin-4-amine (2a) N-(4-tert-Butylbenzyl) C24H34N2 350.54 Bulky tert-butyl group; enhanced lipophilicity
1-Benzyl-N-(2-thienylmethyl)piperidin-4-amine N-(Thiophen-2-ylmethyl) C17H22N2S 298.44 Heteroaromatic substituent; potential for π-π stacking
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine N-(2-Nitrobenzyl) C19H23N3O2 325.40 Nitro group; possible toxicity concerns
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine Methoxymethyl + N-phenyl C20H26N2O 310.44 Dual substituents; improved solubility via methoxy group

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity :
    • The allyl group in the target compound likely reduces logP compared to bulky tert-butyl (2a, logP ~4.5) or aromatic (2g, logP ~3.8) analogs, favoring better aqueous solubility.
    • Methoxymethyl substituents () enhance polarity, further improving solubility.
  • Stereochemical Considerations :
    • Chiral analogs like 2g exhibit significant optical rotation, suggesting enantioselective biological activity . The target compound’s stereochemistry (if chiral) would similarly impact receptor binding.

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